4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol
Overview
Description
Mechanism of Action
Target of Action
It is known to be used in proteomics research , which involves the study of proteins, their structures, and functions.
Mode of Action
For instance, it might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution . These reactions involve the formation of an intermediate, which then reacts with a nucleophile or electrophile to form a substituted benzene ring .
Biochemical Pathways
Given its use in proteomics research , it might be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Given its use in proteomics research , it might have effects on protein expression, modification, or interaction.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, this compound can form complexes with proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, this compound has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound may inhibit the activity of certain proteases, preventing the degradation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes, such as changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it may affect the activity of dehydrogenases and transferases, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells can influence its biological activity. For example, its interaction with membrane transporters can affect its uptake and distribution in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can determine its impact on cellular processes and overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol is widely used in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-2-chlorobenzyl)phenol: Similar structure but with a bromine atom instead of a chlorine atom.
4-Chloro-2-{[(2-bromobenzyl)amino]methyl}phenol: Similar structure but with a bromine atom on the benzyl group.
Uniqueness
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-[[(2-chlorophenyl)methylamino]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSAXJGRHBBFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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